2-Hydroxy-7-methylchroman chemical structure and properties
2-Hydroxy-7-methylchroman chemical structure and properties
The following technical guide details the structural dynamics, synthesis, and applications of 2-Hydroxy-7-methylchroman , a critical hemiacetal intermediate in organic synthesis and medicinal chemistry.
Structural Dynamics, Synthesis, and Chemical Applications[1]
Executive Summary
2-Hydroxy-7-methylchroman (CAS: 85960-66-3 ), also known as 7-methyl-2-chromanol , is a cyclic hemiacetal belonging to the benzopyran class. Unlike stable chromans, this compound exists in a dynamic ring-chain tautomeric equilibrium with its open-chain aldehyde form, 3-(2-hydroxy-4-methylphenyl)propanal .
This structural duality makes it a versatile "masked aldehyde" scaffold in drug development. It is most notably utilized as a key intermediate in the synthesis of high-intensity sweeteners (e.g., N-alkylated aspartame derivatives) and is explored in chemical ecology as a structural analog to insect pheromones.
Chemical Identity & Structural Dynamics
The defining feature of 2-hydroxy-7-methylchroman is its mutarotation-like tautomerism . In solution, the stable six-membered hemiacetal ring spontaneously opens to form a reactive aldehyde, which can then participate in reductive amination or oxidation reactions.
| Property | Detail |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-2-ol |
| CAS Number | 85960-66-3 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Chirality | C2 is a hemiacetal center (R/S); typically exists as a racemate in equilibrium.[1] |
| Physical State | Solid (crystalline) or viscous oil depending on purity/tautomer ratio. |
Ring-Chain Tautomerism
The compound favors the cyclic hemiacetal form in non-polar solvents, while polar protic solvents or basic conditions shift the equilibrium toward the open aldehyde.
Figure 1: The dynamic equilibrium between the cyclic hemiacetal and the open-chain aldehyde.[1]
Physicochemical Properties
The following properties are critical for handling and characterization. Note that NMR signals are distinct for the two tautomers.
| Parameter | Value / Characteristic |
| Melting Point | Approx. 120–130 °C (Variable based on tautomer ratio/purity) |
| Solubility | Soluble in Ethanol, DMSO, Chloroform; Sparingly soluble in water. |
| ¹H NMR (Hemiacetal) | δ ~5.4–5.6 ppm (dd, H-2 proton). Characteristic of O-CH-OH. |
| ¹H NMR (Aldehyde) | δ ~9.6–9.8 ppm (t, CHO proton). Visible in equilibrium mixtures. |
| Reactivity | Acts as an aldehyde in the presence of amines (Schiff base formation). |
Synthesis Protocol
The synthesis of 2-hydroxy-7-methylchroman is typically achieved via the selective reduction of coumarin derivatives. This two-step protocol ensures high yield and purity.
Mechanism & Workflow
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Hydrogenation: 7-Methylcoumarin is reduced to 7-methyldihydrocoumarin to saturate the C3-C4 double bond.
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Selective Reduction: The lactone moiety is reduced to a lactol (hemiacetal) using Diisobutylaluminum hydride (DIBAL-H) at low temperature to prevent over-reduction to the diol.
Figure 2: Step-wise synthesis pathway from 7-methylcoumarin.
Detailed Methodology
Reagents Required:
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7-Methylcoumarin (CAS 2445-83-2)
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Palladium on Carbon (10% Pd/C)
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Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene
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Solvents: Ethyl Acetate (EtOAc), Toluene (anhydrous)
Step 1: Preparation of 7-Methyldihydrocoumarin
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Dissolve 7-methylcoumarin (10 mmol) in EtOAc (50 mL).
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Add 10% Pd/C (10 wt% of substrate).
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Stir under H₂ atmosphere (balloon pressure) at room temperature for 12 hours.
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Filter through Celite to remove catalyst and concentrate in vacuo.
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Validation: ¹H NMR should show loss of alkene protons at δ 6.2/7.6 and appearance of CH₂-CH₂ multiplets at δ 2.6-3.0.
Step 2: Reduction to 2-Hydroxy-7-methylchroman
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Dissolve the dihydrocoumarin intermediate (10 mmol) in anhydrous toluene (40 mL) under Argon/Nitrogen.
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Cool the solution to -78 °C (Dry ice/acetone bath).
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Add DIBAL-H (11 mmol, 1.1 eq) dropwise over 30 minutes. Critical: Maintain low temperature to avoid ring-opening to the diol.
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Stir at -78 °C for 1 hour.
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Quench with Methanol (5 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate) to solubilize aluminum salts.
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Extract with EtOAc, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Silica, Hexane/EtOAc).
Applications in Drug Development
The primary utility of 2-hydroxy-7-methylchroman lies in its ability to react as a controlled aldehyde source .
Synthesis of N-Alkylated Aspartame Derivatives
Research indicates this compound is used to synthesize high-potency sweeteners and peptidomimetics.
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Reaction: Reductive Amination.
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Process: 2-Hydroxy-7-methylchroman opens to the aldehyde, which condenses with the free amine of Aspartame to form an imine (Schiff base). This is subsequently reduced (using NaBH(OAc)₃ or H₂/Pd) to form the stable N-alkylated product.
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Outcome: Creates N-[3-(2-hydroxy-4-methylphenyl)propyl]-L-aspartyl-L-phenylalanine methyl ester , a compound investigated for enhanced sweetness and stability profiles compared to Neotame.
Chemical Ecology (Pheromone Research)
While specific pheromone activity is often species-dependent, 2-hydroxychromans are structural analogs to aggregation pheromones found in Coleoptera (beetles). Researchers use this scaffold to probe olfactory receptors in pest species like Phyllopertha and Phyllotreta, although the exact natural pheromones often possess different alkylation patterns (e.g., himachalene derivatives).
References
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Synthesis of Chromanols: Wessely Oxidation and Intramolecular Diels–Alder Reactions. Canadian Journal of Chemistry.[2]
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Tautomerism: Ring–Chain Tautomerism of Hydroxyketones and Chromanols. ResearchGate.[1]
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Sweetener Synthesis: Synthesis and characterization of novel aspartame derivatives using 2-hydroxy-7-methylchroman. ResearchGate.[1]
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Chemical Data: 7-Methyl-2-chromanol CAS 85960-66-3 Entry. MolAid Chemicals.
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Coumarin Precursors: 7-Hydroxy-4-methylcoumarin Properties.[3] PubChem.
